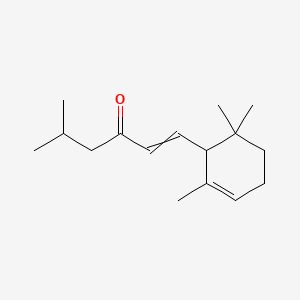
1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- can be synthesized through various methods. One common method involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative . Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid . Additionally, cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can also yield this compound .
Industrial Production Methods
In industrial settings, the production of 1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the manufacturer and the desired application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like halogens or other nucleophiles under specific conditions to replace functional groups on the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols.
Aplicaciones Científicas De Investigación
1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- has a wide range of applications in scientific research . In chemistry, it is used as a starting material for the synthesis of various organic compounds. In biology and medicine, it is studied for its potential therapeutic properties and its role in biological pathways. In the industry, it is used in the production of fragrances and flavors due to its pleasant aroma .
Mecanismo De Acción
The mechanism of action of 1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- is similar to other ionone compounds, such as α-Ionone and γ-Ionone . These compounds share a similar chemical structure and are also known for their aromatic properties.
List of Similar Compounds
- α-Ionone
- γ-Ionone
- β-Ionone
These similar compounds are also used in the fragrance industry and have been studied for their various chemical and biological properties .
Actividad Biológica
1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, commonly referred to as a derivative of methyl ionone, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C₁₄H₂₂O
- Molecular Weight : 206.32 g/mol
- IUPAC Name : 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
- CAS Number : 7779-30-8
Antioxidant Activity
Research indicates that compounds similar to 1-Hexen-3-one exhibit significant antioxidant properties. For instance, studies have shown that essential oils containing similar structures can scavenge free radicals effectively. The antioxidant activity is often measured using assays such as DPPH and ABTS.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| Essential Oil A | 165.5 | 29.07 |
| Essential Oil B | 28.08 | 2402.95 |
| 1-Hexen-3-one derivative | Not yet evaluated | Not yet evaluated |
The above table summarizes comparative antioxidant activities of essential oils; however, specific data for 1-Hexen-3-one is still pending.
Antimicrobial Activity
The antimicrobial potential of this compound has been highlighted in various studies. For example, essential oils containing similar cyclic structures have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are crucial in determining the efficacy of these compounds.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.02 |
| Escherichia coli | 0.10 |
| Listeria monocytogenes | 0.05 |
Study on Essential Oils
In a study conducted by Leon-Méndez et al., the essential oil derived from Thymus vulgaris was analyzed for its antioxidant and antimicrobial properties. The findings indicated that the oil exhibited potent activity against various pathogens and showed significant radical scavenging capabilities . Although this study did not directly evaluate 1-Hexen-3-one, it provides insights into the biological activity of structurally similar compounds.
Metabolomics Analysis
An untargeted metabolomics analysis revealed that certain volatile compounds related to hexenal derivatives were significantly up-regulated in specific conditions affecting plant quality . This suggests that the biological activity of such compounds may be influenced by environmental factors and processing methods.
Propiedades
Número CAS |
70092-23-8 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
(E)-5-methyl-1-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-1-en-3-one |
InChI |
InChI=1S/C16H26O/c1-12(2)11-14(17)8-9-15-13(3)7-6-10-16(15,4)5/h7-9,12,15H,6,10-11H2,1-5H3/b9-8+ |
Clave InChI |
QLDFUXZWCMSFEO-CMDGGOBGSA-N |
SMILES |
CC1=CCCC(C1C=CC(=O)CC(C)C)(C)C |
SMILES isomérico |
CC1=CCCC(C1/C=C/C(=O)CC(C)C)(C)C |
SMILES canónico |
CC1=CCCC(C1C=CC(=O)CC(C)C)(C)C |
Key on ui other cas no. |
99948-88-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















